molecular formula C30H54 B1670506 1,2-Didodecylbenzene CAS No. 39888-70-5

1,2-Didodecylbenzene

Cat. No. B1670506
CAS RN: 39888-70-5
M. Wt: 414.7 g/mol
InChI Key: WJECKFZULSWXPN-UHFFFAOYSA-N
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Description

Didodecylbenzene is a biochemical.

properties

CAS RN

39888-70-5

Product Name

1,2-Didodecylbenzene

Molecular Formula

C30H54

Molecular Weight

414.7 g/mol

IUPAC Name

1,2-didodecylbenzene

InChI

InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-25-29-27-23-24-28-30(29)26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26H2,1-2H3

InChI Key

WJECKFZULSWXPN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCC

Appearance

Solid powder

Other CAS RN

99948-83-1
39888-70-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Didodecylbenzene;  AI3-00433 AI3 00433;  AI300433

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,2-Didodecylbenzene was synthesized with reference to the method described in “Synthesis”, 1993, pp. 387-390 from 1,2-dichlorobenzene and n-dodecylmagnesium bromide as follows.
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Synthesis routes and methods II

Procedure details

To a 200 ml Schlenk reaction vessel were added under a nitrogen atmosphere 2.7 ml (24.0 mmol) of 1,2-dichlorobenzene, 66 mg (0.12 mmol) of nickel chloride {bis(diphenylphosphino)propane}, and 18 ml of diethyl ether. The whole was cooled to 0° C. and 65 ml (65 mmol) of a diethyl ether solution of n-dodecylmagnesium bromide (manufactured by Sigma-Aldrich, 1.0M) was added dropwise. After 11 hours of the reaction at 35° C., the reaction was stopped by adding 3N hydrochloric acid. The mixture was extracted with diethyl ether and the organic phase was washed with water and a saturated aqueous sodium hydrogen carbonate solution. The phase was dried over calcium chloride and the solvent was concentrated under reduced pressure. The residue was dried under vacuum (20 Pa) at 170° C. to obtain a liquid of 1,2-didodecylbenzene (8.36 g, yield 84%).
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2.7 mL
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65 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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